dihydrogen phosphate;manganese(2+)

説明

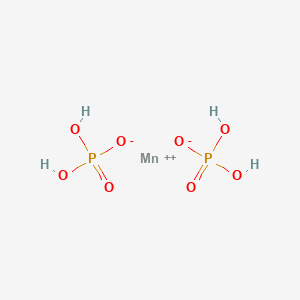

dihydrogen phosphate;manganese(2+), also known as manganese dihydrogen phosphate, is a chemical compound with the formula Mn(H₂PO₄)₂. It appears as a white or light pink crystalline powder and is soluble in water but insoluble in ethanol. This compound is primarily used in industrial applications, particularly in the treatment of steel surfaces to prevent rust and corrosion .

準備方法

Synthetic Routes and Reaction Conditions

-

Carbonate Method: : This method involves the reaction of phosphoric acid with manganese carbonate. The reaction mixture is then clarified to remove impurities, concentrated, crystallized, and separated by centrifugation to obtain manganese dihydrogen phosphate.

Reaction: [ \text{MnCO}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{Mn(H}_2\text{PO}_4\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow ]

-

Sulfate Method: : In this method, manganese sulfate reacts with sodium carbonate to form manganese carbonate, which is then washed and reacted with phosphoric acid. The mixture is heated to 70-80°C, and barium carbonate is added to remove sulfate ions. The solution is clarified, concentrated, crystallized

生物活性

Dihydrogen phosphate; manganese(2+) (Mn(H₂PO₄)₂), also known as manganese dihydrogen phosphate, is a compound that has garnered attention due to its various biological activities and applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in various fields such as agriculture, medicine, and environmental science.

Manganese dihydrogen phosphate appears as a white or light pink crystalline powder. It is soluble in water but insoluble in alcohol, exhibiting acidic properties when dissolved. The compound can hydrolyze to form a flocculent precipitate in aqueous solutions, which can be influenced by temperature and moisture levels . The molecular formula is represented as with a CAS number of 18718-07-5 .

Essential Micronutrient

Manganese is recognized as an essential micronutrient for plant growth and development. It plays a crucial role in various biochemical pathways, including:

- Photosynthesis : Manganese acts as a cofactor for the oxygen-evolving complex (OEC) in photosystem II (PSII), facilitating the water-splitting reaction essential for photosynthesis .

- Enzyme Activity : It is involved in the activity of several enzymes, such as arginase and superoxide dismutase (MnSOD), which are critical for cellular metabolism and oxidative stress response .

Antitumor Activity

Recent studies have indicated that manganese compounds, including manganese dihydrogen phosphate, may exert anti-tumor effects through mechanisms such as the Fenton reaction, which generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells . This property has led to investigations into its potential use in cancer therapies.

Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy studies have been conducted to understand the vibrational behavior of manganese dihydrogen phosphate. These studies reveal insights into the interactions between manganese ions and water molecules, highlighting the influence of metal-water interactions on the compound's structural properties .

Cellular Effects

Manganese dihydrogen phosphate has been shown to influence various cellular processes:

- Cell Cycle Regulation : It interacts with signaling pathways that regulate cell proliferation and apoptosis .

- Oxidative Stress Response : The compound's role in modulating oxidative stress through its enzymatic activities has been documented, suggesting its importance in maintaining redox homeostasis within cells .

Agricultural Use

In agriculture, manganese dihydrogen phosphate is utilized as a micronutrient fertilizer. It supports plant health by enhancing photosynthesis and improving resistance to diseases . Its application leads to improved crop yields and quality.

Industrial Applications

The compound is also employed in industrial processes, particularly in surface treatment for rust prevention on steel surfaces. Its ability to form protective coatings makes it valuable in corrosion resistance applications .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Nutritional Role | Essential for plant growth; cofactor in photosynthesis |

| Antitumor Effects | Induces apoptosis via ROS generation |

| Enzymatic Functions | Cofactor for enzymes like MnSOD; involved in metabolic pathways |

| Oxidative Stress Modulation | Regulates cellular responses to oxidative stress |

科学的研究の応用

Agricultural Applications

Manganese dihydrogen phosphate is recognized as an essential micronutrient for plants. It plays a crucial role in:

- Photosynthesis : Acts as a cofactor for the oxygen-evolving complex (OEC) in photosystem II, facilitating the water-splitting reaction necessary for photosynthesis.

- Enzyme Activity : Supports the activity of enzymes such as arginase and superoxide dismutase, which are vital for cellular metabolism and stress responses.

Case Study: Crop Yield Improvement

Research indicates that the application of manganese dihydrogen phosphate can enhance crop yields by improving photosynthesis efficiency and disease resistance. For instance, studies have shown that crops treated with this compound exhibit better growth rates and healthier foliage compared to untreated controls.

Industrial Applications

Manganese dihydrogen phosphate serves several industrial functions:

- Corrosion Inhibition : It is widely used as a phosphating agent for iron and steel surfaces to prevent rusting. The compound forms a protective layer that enhances the durability of metal surfaces against corrosion.

- Lubrication : Utilized in lubricants due to its properties that reduce friction between moving parts.

Table 1: Industrial Applications of Manganese Dihydrogen Phosphate

| Application | Description |

|---|---|

| Corrosion Inhibitor | Forms protective coatings on metal surfaces |

| Lubrication | Reduces friction in mechanical systems |

| Surface Treatment | Enhances adhesion of paints and coatings |

Biomedical Applications

Recent studies have highlighted the potential of manganese dihydrogen phosphate in cancer treatment:

- Antitumor Activity : The compound may exert anti-tumor effects through mechanisms such as the Fenton reaction, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. This has led to investigations into its use as a therapeutic agent.

Case Study: Cancer Therapy Research

Research has demonstrated that manganese compounds, including manganese dihydrogen phosphate, can selectively target cancer cells while sparing healthy cells. This selectivity is attributed to the differential uptake of manganese by cancerous tissues, making it a promising candidate for further therapeutic development.

Electrochemical Applications

Manganese dihydrogen phosphate has been explored for its role in energy storage systems:

- Supercapacitors : Studies indicate that when combined with conductive materials like graphene, manganese dihydrogen phosphate enhances charge storage capacity, making it suitable for use in supercapacitors.

Table 2: Electrochemical Properties

| Property | Value/Description |

|---|---|

| Charge Storage Capacity | Enhanced when used with conductive additives |

| Stability | Maintains performance under varying pH conditions |

特性

IUPAC Name |

dihydrogen phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAXGLXYRDSIRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872545 | |

| Record name | Manganese bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18718-07-5 | |

| Record name | Phosphoric acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese bis(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。